molecular formula C6H6F3NO3 B571719 (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate CAS No. 111193-38-5

(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate

Cat. No.: B571719
CAS No.: 111193-38-5
M. Wt: 197.113
InChI Key: VEBXDQVTFDMOJQ-PGXHHSLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by the presence of a trifluoroacetyl group and a methyl ester group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylates with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Aziridine-2-carboxylate

    Reagent: Trifluoroacetic anhydride

    Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amino acids or other derivatives.

    Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Organometallic reagents, amines, and thiols are commonly used nucleophiles for ring-opening reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include various amino acid derivatives, substituted aziridines, and other functionalized organic compounds.

Scientific Research Applications

(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The trifluoroacetyl group enhances the electrophilicity of the aziridine ring, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl aziridine-2-carboxylate
  • N-tosylaziridine-2-carboxylate
  • N-acylaziridine-2-carboxylate

Uniqueness

(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives

Properties

CAS No.

111193-38-5

Molecular Formula

C6H6F3NO3

Molecular Weight

197.113

IUPAC Name

methyl (2S)-1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate

InChI

InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3/t3-,10?/m0/s1

InChI Key

VEBXDQVTFDMOJQ-PGXHHSLGSA-N

SMILES

COC(=O)C1CN1C(=O)C(F)(F)F

Synonyms

2-Aziridinecarboxylic acid, 1-(trifluoroacetyl)-, methyl ester, (S)- (9CI)

Origin of Product

United States

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